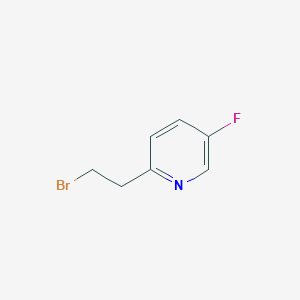

2-(2-Bromoethyl)-5-fluoropyridine

説明

Structure

3D Structure

特性

分子式 |

C7H7BrFN |

|---|---|

分子量 |

204.04 g/mol |

IUPAC名 |

2-(2-bromoethyl)-5-fluoropyridine |

InChI |

InChI=1S/C7H7BrFN/c8-4-3-7-2-1-6(9)5-10-7/h1-2,5H,3-4H2 |

InChIキー |

IXLOQRVUMXNWFE-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=NC=C1F)CCBr |

製品の起源 |

United States |

Structural Classification Within Halogenated Pyridine Derivatives

2-(2-Bromoethyl)-5-fluoropyridine is a distinct member of the halogenated pyridine (B92270) derivatives, a broad class of compounds central to organic chemistry. nih.gov Its structure is characterized by a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. The strategic placement of two different halogen-containing substituents defines its classification and reactivity.

The molecule can be described as:

A Fluoropyridine: It contains a fluorine atom substituted at the 5-position of the pyridine ring. The presence of fluorine, a highly electronegative atom, significantly alters the electronic properties of the pyridine ring, influencing its reactivity and physicochemical characteristics. nih.gov The incorporation of fluorine is a widely used strategy in medicinal chemistry to enhance metabolic stability and binding affinity. nih.gov

A Bromo-alkylated Pyridine: A 2-bromoethyl group (-CH₂CH₂Br) is attached to the 2-position of the ring. This alkyl chain, terminating in a bromine atom, introduces a primary electrophilic site into the molecule. The carbon-bromine bond is relatively weak and polarized, making the bromine a good leaving group in nucleophilic substitution reactions.

This dual functionalization classifies this compound as a bifunctional reagent, offering two distinct points for chemical modification. The pyridine nitrogen itself can also participate in reactions, for instance, by acting as a base or a nucleophile. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 2228169-05-7 |

| Molecular Formula | C₇H₇BrFN |

| Molecular Weight | 204.04 g/mol |

| Boiling Point | N/A |

| Density | N/A |

Significance As a Key Intermediate in Organic Synthesis and Medicinal Chemistry Research

The true value of a compound like 2-(2-Bromoethyl)-5-fluoropyridine lies in its utility as a synthetic intermediate or building block. chemimpex.com While specific, documented applications for this exact compound are not extensively reported in publicly available literature, its structural components suggest a significant potential role. The reactivity can be inferred from its functional groups and by comparing it to analogous structures.

The bromoethyl group is a versatile handle for introducing the 5-fluoropyridin-2-yl ethyl moiety into larger molecules. The terminal bromine is susceptible to displacement by a wide variety of nucleophiles, including amines, alcohols, thiols, and carbanions. This reactivity allows for the straightforward construction of new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds. For instance, its structural analog, 2-(2-Bromoethyl)-5-chloropyridine, is recognized as a versatile intermediate used in cross-coupling and alkylation processes due to its reactive bromoethyl group.

In medicinal chemistry, the fluoropyridine scaffold is a privileged structure found in numerous pharmaceuticals. nih.gov The ability to attach this core to other molecular fragments via the bromoethyl linker makes this compound a valuable precursor for creating libraries of novel compounds for drug discovery screening. These new molecules could be evaluated for a range of biological activities, from anticancer to antimicrobial effects.

Overview of Research Trajectories and Scope Within Heterocyclic Chemistry

Strategies for Carbon-Carbon Bond Formation at the Pyridine 2-Position

The introduction of alkyl substituents at the 2-position of the pyridine ring is a fundamental transformation in the synthesis of a wide array of complex molecules. uiowa.edu The inherent electronic properties of the pyridine ring, particularly the electron-deficient nature of the positions ortho and para to the nitrogen atom, dictate the feasible reaction pathways. ontosight.ai

Several strategies have been developed for the introduction of an ethyl group onto the 2-position of a pyridine ring. One common approach involves the activation of the pyridine ring through the formation of a pyridine N-oxide. This activation facilitates nucleophilic attack at the C2 position. For instance, the addition of Grignard reagents, such as ethylmagnesium bromide, to pyridine N-oxides, followed by a rearrangement and deoxygenation step, can yield 2-ethylpyridine (B127773). organic-chemistry.org A one-step transformation of heterocyclic N-oxides to 2-alkyl substituted N-heterocycles can be achieved through copper catalysis with activation by lithium fluoride (B91410) or magnesium chloride. organic-chemistry.org

Another powerful method is the Minisci reaction, which involves the addition of a nucleophilic carbon-centered radical to a protonated pyridine ring. nih.gov Variations of this reaction utilize different sources for the generation of ethyl radicals. nih.gov More recent developments have focused on cross-coupling reactions. For example, a B-alkyl Suzuki cross-coupling of 2-pyridyl ammonium (B1175870) salts with alkylboron reagents provides a route to functionalized 2-alkylpyridines. organic-chemistry.org Nickel-catalyzed reductive coupling of 2-bromopyridines with alkyl bromides also serves as a robust method for introducing alkyl chains. organic-chemistry.org

A summary of selected methods for the introduction of alkyl groups at the pyridine 2-position is presented in the table below.

| Method | Starting Material | Reagents | Key Features |

| Grignard Addition to N-Oxide | Pyridine N-oxide | 1. EtMgBr, THF2. Ac₂O, 120°C | Good yields for 2-substituted pyridines. organic-chemistry.org |

| Copper-Catalyzed N-Oxide Alkylation | N-heterocycle N-oxide | Alkylating agent, Cu catalyst, LiF or MgCl₂ | Broad scope for complex N-heterocycles. organic-chemistry.org |

| B-Alkyl Suzuki Coupling | 2-Pyridyl ammonium salt | Alkylboron reagent, Pd catalyst | Forms functionalized 2-alkylpyridines. organic-chemistry.org |

| Nickel-Catalyzed Reductive Coupling | 2-Bromopyridine (B144113) | Tertiary alkyl bromide, Ni catalyst | Mild conditions, high functional group tolerance. organic-chemistry.org |

Once the ethyl group is installed at the 2-position, further functionalization of the side chain can be undertaken to introduce additional reactive handles. For example, the synthesis of 3,4-dimethyl-5-ethylpyridine can be achieved by the Wolff-Kishner reduction of 3,4-dimethyl-5-acetylpyridine. cdnsciencepub.com This demonstrates the conversion of a carbonyl group to an ethyl group, a transformation that can be conceptually reversed to functionalize an existing ethyl group via oxidation.

Post-polymerization functionalization strategies used for materials like polythiophenes offer insights into potential reactions on alkyl side chains attached to heterocyclic rings. cmu.edu For instance, a bromoalkyl side chain can be converted to other functional groups like carboxylic acids, amines, or thiols. cmu.edu These transformations highlight the versatility of an alkyl halide as a synthetic intermediate.

Bromination Approaches for Side-Chain Functionalization

The introduction of a bromine atom onto the ethyl side chain of 2-ethylpyridine requires methods that are selective for the side chain over the pyridine ring.

Direct bromination of an alkylpyridine often leads to a mixture of products, with potential for substitution on the electron-rich positions of the pyridine ring, especially under electrophilic conditions. To achieve regioselective bromination on the alkyl side chain, radical bromination conditions are typically employed. N-Bromosuccinimide (NBS), often in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions, is the reagent of choice for the benzylic-type bromination of the α-carbon of the alkyl side chain.

For the synthesis of 2-(2-bromoethyl)pyridine (B1590421) derivatives, a common precursor is 2-(2-hydroxyethyl)pyridine. The hydroxyl group can be converted to a bromide using standard reagents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). This two-step sequence—hydroxylation of the ethyl group followed by substitution with bromine—provides a reliable route to the desired product.

An alternative to direct functionalization of a pre-formed alkyl pyridine is the attachment of a pre-functionalized side chain. This involves the synthesis of an alkylating agent that already contains the bromine atom, which is then coupled to the pyridine ring. For example, coupling reactions between a suitable pyridine derivative (e.g., a 2-lithiopyridine or a 2-pyridyl Grignard reagent) and an electrophile like 1,2-dibromoethane (B42909) could potentially form the desired carbon-carbon bond, although side reactions might be prevalent.

A more controlled approach involves the use of cross-coupling reactions, such as the Negishi or Suzuki coupling, between a 2-halopyridine and an organometallic reagent bearing a bromoethyl group. The success of such an approach hinges on the differential reactivity of the C-Br bond on the pyridine ring and the C-Br bond on the alkyl chain.

Fluorination Strategies for the Pyridine Core

Introducing a fluorine atom onto the pyridine ring is a critical step in the synthesis of this compound. Fluorination can dramatically alter the physicochemical and biological properties of a molecule. nih.govresearchgate.net

Direct C-H fluorination of pyridines has emerged as a powerful tool. orgsyn.org One notable method employs silver(II) fluoride (AgF₂) as a reagent for the site-selective fluorination of pyridines adjacent to the nitrogen atom (C2 position). nih.govresearchgate.net The reaction proceeds at ambient temperature and offers high selectivity. nih.govresearchgate.net However, for fluorination at other positions, such as the 5-position, alternative strategies are necessary.

A common route to 5-fluoropyridine derivatives starts from a corresponding aminopyridine. For example, 2-bromo-5-aminopyridine can be converted to 2-bromo-5-fluoropyridine (B41290) via a diazotization reaction (Sandmeyer-type reaction) using sodium nitrite (B80452) in the presence of a fluoride source like hydrofluoric acid or a tetrafluoroborate (B81430) salt. guidechem.com This approach allows for the regioselective introduction of fluorine at the position previously occupied by the amino group.

Recent advancements have also demonstrated methods for the regioselective difluoromethylation of pyridines at the meta-position, highlighting the ongoing development of sophisticated fluorination techniques. uni-muenster.de

The table below summarizes key fluorination strategies for the pyridine ring.

| Method | Substrate | Reagents | Position of Fluorination | Key Features |

| Direct C-H Fluorination | Pyridines, Diazines | AgF₂ | C2 (adjacent to N) | Ambient temperature, high selectivity for C2. nih.govresearchgate.netorgsyn.org |

| Diazotization | Aminopyridine | NaNO₂, HF or HBF₄ | Position of the amino group | Classic and reliable method for regioselective fluorination. guidechem.com |

| Elemental Fluorine | Pyridine derivatives | F₂/I₂ mixtures | C2 | High yield for 2-fluoro derivatives. rsc.org |

Convergent and Linear Synthesis Pathways

The construction of complex molecules like this compound can be approached through different strategic plans, primarily categorized as linear or convergent synthesis.

The synthesis of this compound is well-suited to a multi-step, linear sequence. A logical pathway involves first constructing the 2-bromo-5-fluoropyridine core and then functionalizing it to introduce the side chain.

Synthesis of the Core: As previously described, 2-bromo-5-fluoropyridine can be prepared in two steps from 5-aminopyridine: first, bromination to give 2-bromo-5-aminopyridine, followed by a diazotization reaction to replace the amino group with fluorine. evitachem.com

Introduction of the Ethyl Side-Chain: The bromine atom at the C2 position of 2-bromo-5-fluoropyridine serves as a handle for introducing the ethyl group. This can be achieved via transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern synthesis. For instance, a Suzuki coupling with ethylboronic acid or a Negishi coupling with an ethylzinc (B8376479) reagent, catalyzed by palladium or nickel complexes, would replace the bromine with an ethyl group to yield 5-fluoro-2-ethylpyridine. acs.org

Side-Chain Bromination: The final step is the bromination of the ethyl side-chain. The benzylic-like hydrogens on the carbon adjacent to the pyridine ring are acidic and susceptible to reaction. rsc.org A radical bromination, for example using N-bromosuccinimide (NBS) and a radical initiator, can selectively install a bromine atom on the ethyl group, yielding the target compound, this compound. The synthesis of the analogous compound 2-bromo-6-(1-bromoethyl)pyridine (B8766453) demonstrates the feasibility of such side-chain halogenations. researchgate.net

This entire process represents a classic linear sequence where each product is carried forward to the next step.

In contrast to lengthy linear sequences, one-pot reactions combine multiple transformations into a single operation without isolating intermediates, saving time, reagents, and resources. These protocols are often convergent in nature and highly efficient for building substituted pyridine rings.

While a specific one-pot synthesis for this compound is not prominently reported, numerous methods exist for analogous pyridine building blocks. These often involve the multicomponent reaction of simple, acyclic precursors.

For example, a nickel-catalyzed one-pot synthesis can produce substituted pyridines from alkyl ketones, enamines, and an ammonia (B1221849) source. The reaction proceeds through a sequence of dehydrogenation, conjugate addition, and condensation, all within a single reaction vessel. The yields can be quite good, as illustrated by the reaction of various ethyl ketones and enamines.

Table 2: Example of a One-Pot Pyridine Synthesis via Nickel Catalysis

| Ethyl Ketone (1) | Enamine (2) | Resulting Pyridine (4) | Isolated Yield | Reference |

|---|---|---|---|---|

| Propiophenone | 1-(Cyclohex-1-en-1-yl)pyrrolidine | 2-Cyclohexyl-3-phenylpyridine | 77% | |

| 4'-Methoxypropiophenone | 1-(Cyclohex-1-en-1-yl)pyrrolidine | 2-Cyclohexyl-3-(4-methoxyphenyl)pyridine | 83% | |

| 4'-Chloropropiophenone | 1-(Cyclohex-1-en-1-yl)pyrrolidine | 3-(4-Chlorophenyl)-2-cyclohexylpyridine | 84% | |

| Propiophenone | 1-(Prop-1-en-1-yl)pyrrolidine | 3-Phenyl-2-propylpyridine | 67% |

Other one-pot strategies include base-catalyzed three-component reactions of ynals, isocyanates, and amines to yield highly decorated pyridines, demonstrating the modularity and efficiency of these modern synthetic methods. These protocols highlight a move away from traditional, step-wise constructions toward more elegant and atom-economical synthetic solutions.

Nucleophilic Substitution Reactions Involving the Bromoethyl Group

The bromoethyl group attached to the pyridine ring at the 2-position is the most reactive site on the molecule for nucleophilic attack. The bromine atom, being a good leaving group, is readily displaced by a wide array of nucleophiles. This reactivity is analogous to that observed in similar structures, such as 2-(2-bromoethyl)-5-chloropyridine, which readily undergoes substitution reactions. These reactions proceed via a classical SN2 mechanism, where the nucleophile attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion.

The electrophilic nature of the carbon atom bearing the bromine facilitates alkylation reactions with a variety of nucleophiles. This allows for the introduction of diverse functional groups, extending the carbon skeleton and enabling the synthesis of a broad range of derivatives.

Amines: Primary and secondary amines react with this compound to form the corresponding N-alkylated products. This reaction is a fundamental method for creating carbon-nitrogen bonds and is widely used in the synthesis of compounds with potential biological activity.

Thiols: Thiolate anions, generated from thiols, are excellent nucleophiles and react efficiently to displace the bromide, forming thioethers. This provides a straightforward route to sulfur-containing pyridine derivatives.

Alkoxides: Alkoxides and phenoxides can be used to form ether linkages. The reaction involves the attack of the oxygen nucleophile on the bromoethyl side chain, yielding the corresponding ether products.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile Class | Example Nucleophile | Reagent | Product Type |

| Amines | Diethylamine | (CH₃CH₂)₂NH | 2-(2-Diethylaminoethyl)-5-fluoropyridine |

| Thiols | Ethanethiol | CH₃CH₂SH + Base | 2-(2-Ethylthioethyl)-5-fluoropyridine |

| Alkoxides | Sodium Methoxide | NaOCH₃ | 2-(2-Methoxyethyl)-5-fluoropyridine |

The nucleophilic substitution reactions at the bromoethyl group are prime examples of carbon-heteroatom bond formation, a cornerstone of modern organic synthesis. rsc.org These reactions are crucial for building molecular complexity and accessing a wide variety of functionalized molecules from a single precursor. rsc.org The reaction with amines establishes a C-N bond, the reaction with thiols forms a C-S bond, and the reaction with alkoxides creates a C-O bond. This versatility makes this compound a valuable intermediate for creating libraries of compounds for various applications.

Aromatic Substitution Reactions on the Fluoropyridine Nucleus

The fluoropyridine ring itself can undergo substitution reactions, although the conditions and mechanisms are distinct from those involving the side chain. The electronic nature of the pyridine ring, which is inherently electron-deficient, and the presence of the fluorine substituent dictate its reactivity towards both electrophiles and nucleophiles.

Pyridine is significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. organicchemistrytutor.comyoutube.com This deactivation is further enhanced by the presence of the fluorine atom at the 5-position. Electrophilic attack on the pyridine nitrogen to form a pyridinium (B92312) salt is a competing and often favored reaction, which further deactivates the ring. youtube.com

Consequently, EAS reactions on this compound would require harsh conditions, such as high temperatures and strong acids. youtube.com If substitution were to occur, the directing effects of the existing substituents would guide the position of the incoming electrophile. The pyridine nitrogen directs electrophiles to the 3- and 5-positions. The fluorine atom is a deactivating, ortho-, para-director. In this molecule, the positions are already occupied or deactivated. Therefore, electrophilic substitution is predicted to be challenging. In related compounds like 2-methoxy-5-fluoropyridine, bromination occurs at the 3-position, suggesting this as a potential, albeit difficult, reaction site. google.com

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-poor aromatic and heteroaromatic rings, particularly those bearing good leaving groups. nih.gov The pyridine ring is activated towards SNAr, and fluorine is an excellent leaving group for this type of reaction, often being more reactive than other halogens. acs.orgreddit.com

While the primary reactive site of this compound is the bromoethyl side chain, the C-F bond on the pyridine ring could potentially undergo SNAr under specific conditions. The reactivity of halopyridines in SNAr reactions is well-documented, with 2-fluoro- and 4-fluoropyridines being particularly reactive. acs.orgresearchgate.net The presence of an additional halogen, as in 2-fluoro-5-halopyridines, can further increase this reactivity. researchgate.net For the fluorine at the 5-position to be substituted, a strong nucleophile and potentially high temperatures would be necessary. This reaction provides a pathway to functionalize the pyridine core directly, complementing the reactions on the side chain.

Metal-Catalyzed Coupling Reactions for Further Derivatization

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Both the bromoethyl group and the fluoropyridine ring can potentially participate in such transformations, offering extensive possibilities for derivatization.

The bromoethyl group, as an alkyl halide, can participate in cross-coupling reactions such as Suzuki, Negishi, or Kumada couplings to form new C-C bonds. The analogous compound, 2-(2-bromoethyl)-5-chloropyridine, is noted to be a versatile intermediate in cross-coupling reactions. This suggests that this compound would similarly react with organometallic reagents in the presence of a suitable metal catalyst, typically palladium or nickel, to yield more complex structures.

Furthermore, the pyridine core itself can be constructed or functionalized using cross-coupling methods. For instance, related compounds like 2-bromo-5-fluoropyridine are known to undergo Suzuki and Stille coupling reactions, where the bromine atom on the ring is substituted. sigmaaldrich.comacs.org This highlights the potential for creating the core structure of the target molecule or its derivatives through metal-catalyzed pathways. Direct C-H activation and arylation of pyridine N-oxides also present a modern strategy for functionalizing the 2-position of the pyridine ring. nih.gov

Table 2: Potential Metal-Catalyzed Coupling Reactions

| Coupling Reaction | Coupling Partner | Catalyst (Example) | Product Feature | Site of Reaction |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ | C-C bond | Bromoethyl group |

| Negishi Coupling | Organozinc reagent | Pd(OAc)₂/Ligand | C-C bond | Bromoethyl group |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃/BINAP | C-N bond | Bromoethyl group |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ | C-C bond | C-Br on ring (analog) sigmaaldrich.com |

Suzuki-Miyaura Cross-Coupling Applications and Ligand-Free Protocols

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium complex. libretexts.orgnih.gov The this compound molecule possesses a reactive C-Br bond, making it a suitable substrate for such transformations. The general mechanism involves three key steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

Research into the Suzuki-Miyaura coupling of 2-halogenated pyridines has shown that these substrates can be challenging compared to simple aryl halides but are indeed viable coupling partners. researchgate.netresearchgate.net For instance, the coupling of 2-bromopyridine with various aryl boronic acids has been achieved with high efficiency using a Pd(OAc)₂ catalyst in an aqueous isopropanol (B130326) medium. researchgate.net The reaction tolerates a range of functional groups on the aryl boronic acid partner. researchgate.net

A significant advancement in Suzuki-Miyaura chemistry is the development of ligand-free protocols, which offer economic and environmental benefits. rsc.orgrsc.org These systems often utilize palladium acetate (B1210297) [Pd(OAc)₂] as the catalyst in aqueous or green solvents. rsc.orgresearchgate.net One innovative approach employs a water extract of banana (WEB) as both the solvent and base, facilitating the reaction at room temperature without the need for external ligands or promoters. rsc.org Such protocols have demonstrated high efficiency for the coupling of various aryl bromides with aryl boronic acids. rsc.orgresearchgate.net The application of these ligand-free conditions to substrates like this compound is a promising avenue for greener synthetic routes.

The table below summarizes typical conditions for Suzuki-Miyaura reactions involving 2-halopyridines, which are applicable to this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Halopyridines

| Catalyst | Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ | K₂CO₃ | 50% aq. Isopropanol | 80 | 10-60 min | 80-98 | researchgate.net |

| Pd(OAc)₂ | None (in situ) | Water Extract of Banana | Room Temp | 5-90 min | High | rsc.org |

| Pd/Fe₂O₃ | K₂CO₃ | 50% aq. Ethanol | 50 | 24 h | >95 | rsc.org |

Palladium-Catalyzed Homo-Coupling Investigations

Palladium-catalyzed homo-coupling of aryl halides or aryl boronic acids is a common side reaction in cross-coupling processes but can also be a deliberate strategy for synthesizing symmetrical biaryl compounds. researchgate.net In the context of this compound, homo-coupling would lead to the formation of 5,5'-difluoro-2,2'-bis(2-bromoethyl)bipyridine.

This transformation can be promoted by palladium catalysts, often in the presence of ligands like phosphines or phosphites. researchgate.net The reaction of arylboronic acids to form symmetrical biaryls has been demonstrated using palladium(II) acetate and triphenylphosphine (B44618) under an oxygen atmosphere. researchgate.net Similarly, the direct homo-coupling of aryl halides can occur. For example, palladium-catalyzed C-H homocoupling of thiophene (B33073) derivatives, including 2-bromothiophene, has been achieved in the presence of a silver(I) salt as an oxidant, leaving the C-Br bond intact. nih.gov This suggests that under specific conditions, the pyridine ring's C-H bonds could potentially be activated for homo-coupling, although coupling at the C-Br position is more conventional.

The conditions that favor homo-coupling often involve an oxidant and can sometimes proceed even without a ligand, although ligands can significantly promote the reaction. researchgate.net

Palladium-Catalyzed α-Arylation of Esters

Palladium-catalyzed α-arylation is a powerful method for forming C-C bonds between an aryl halide and an enolate, providing access to α-aryl carbonyl compounds. nih.govberkeley.edu this compound can serve as the arylating agent in these reactions. The process typically involves the reaction of an ester enolate with the aryl bromide in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. berkeley.edu

A significant challenge in this area has been the use of strongly basic conditions, which can be incompatible with sensitive functional groups. To address this, methods using zinc enolates of esters (Reformatsky reagents) have been developed. berkeley.edu These reactions proceed under milder, more neutral conditions and exhibit remarkable functional group tolerance. nih.govberkeley.edu Catalysts bearing bulky, electron-rich phosphine ligands like Q-phos or P(t-Bu)₃ are often employed. berkeley.edu This methodology has been successfully applied to couple a wide range of aryl bromides, including bromopyridines, with esters like acetates, propionates, and lactones. berkeley.edu

The scope of the reaction is broad, allowing for the arylation of various esters with electronically diverse aryl bromides, including those with functionalities like cyano, nitro, and keto groups. berkeley.edunih.gov

Table 2: Catalyst Systems for α-Arylation of Esters with Aryl Bromides

| Catalyst System | Base/Enolate Source | Solvent | Temperature (°C) | Key Feature | Reference |

|---|---|---|---|---|---|

| Pd₂(dba)₃ / P(t-Bu)₃ | K₂CO₃ | Toluene | 110 | Effective for α-keto esters | nih.gov |

| {[P(t-Bu)₃]PdBr}₂ or Pd(dba)₂ / Q-phos | Zinc Enolates (Reformatsky) | THF | RT - 70 | High functional group tolerance | berkeley.edu |

Other Transition Metal-Mediated C-C and C-N Bond Formations (e.g., Copper(I) Oxide Catalysis)

Beyond palladium, other transition metals, particularly copper, are effective catalysts for C-C and C-N bond formation. Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, are well-established methods for forming bonds between aryl halides and nucleophiles like amines, alcohols, and thiols. scispace.com

Copper-catalyzed C-N bond formation is particularly relevant for modifying pyridine scaffolds. scispace.comrsc.org Research has demonstrated that copper(I) iodide (CuI), often in the presence of a ligand like 1,2-diol, can effectively catalyze the amination of halopyridines. scispace.comresearchgate.net For di-halogenated pyridines, such as 2-bromo-5-iodopyridine, these reactions can be highly chemoselective, with amination occurring preferentially at the more reactive C-I bond. scispace.com This principle suggests that for this compound, coupling reactions would likely occur at the C-Br bond of the bromoethyl group or potentially at the C-F position on the ring, depending on the specific copper-catalyzed methodology employed.

Ligand- and base-free protocols using copper(II) acetate have also been developed for the C-N cross-coupling of arylboronic acids with amines, highlighting the versatility of copper catalysis. nih.gov Furthermore, copper can catalyze cascade reactions involving both C-C and C-N bond formation to construct complex heterocyclic systems. epa.gov

Oxidation and Reduction Chemistry of the Compound

The chemical reactivity of this compound includes susceptibility to both oxidation and reduction, targeting different parts of the molecule. yale.edu

Oxidation: Oxidation reactions typically target the pyridine nitrogen atom or the ethyl side chain. youtube.com The nitrogen atom in the pyridine ring possesses a lone pair of electrons and can be oxidized to form the corresponding pyridine N-oxide. Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). This conversion can alter the electronic properties and reactivity of the pyridine ring. Oxidation involves the loss of electrons, resulting in an increase in the oxidation state of the atom being oxidized. youtube.comfiveable.me

Reduction: Reduction reactions can target either the bromoethyl group or the pyridine ring itself. The bromoethyl moiety can undergo reductive dehalogenation, replacing the bromine atom with a hydrogen atom, to yield 2-ethyl-5-fluoropyridine. More potent reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the C-Br bond. Reduction is a process involving the gain of electrons, leading to a decrease in oxidation state. yale.edufiveable.me Under forcing conditions, the pyridine ring itself can be reduced to a piperidine (B6355638) ring, though this typically requires catalytic hydrogenation under high pressure or stronger reducing agents.

Radical Chemistry and Single-Electron Transfer Mechanisms (e.g., TDAE Methodology)

The C-Br bond in this compound is susceptible to cleavage via radical mechanisms, often initiated by a single-electron transfer (SET) process. nih.gov SET involves the transfer of a single electron from a donor molecule to an acceptor molecule, generating a radical ion pair. nih.govnumberanalytics.com

In this case, the alkyl bromide can act as the electron acceptor. The initial SET event would form a radical anion, which can then fragment to release a bromide ion and generate a 2-(5-fluoropyridin-2-yl)ethyl radical. This radical intermediate can then participate in various subsequent reactions, such as dimerization, abstraction of a hydrogen atom, or addition to an unsaturated system. researchgate.net

SET can be initiated photochemically or by using chemical reducing agents. nih.gov A notable class of chemical reductants used for this purpose are strong organic electron donors, such as tetrakis(dimethylamino)ethylene (B1198057) (TDAE). TDAE is an electron-rich olefin capable of reducing a wide range of organic halides by transferring an electron to generate the corresponding radical. This methodology provides a metal-free pathway to initiate radical reactions under relatively mild conditions. The process is foundational to many radical-mediated organic syntheses. nih.gov

Cyclization and Rearrangement Reactions

The structure of this compound, featuring a nucleophilic pyridine nitrogen and an electrophilic bromoethyl side chain, is well-suited for intramolecular cyclization reactions. Such reactions can lead to the formation of fused heterocyclic systems.

A primary example is intramolecular N-alkylation, where the pyridine nitrogen atom acts as a nucleophile, displacing the bromide ion from the side chain. This reaction would result in the formation of a quaternary ammonium salt, specifically a 6-fluoro-2,3-dihydroindolizinium bromide derivative. This type of cyclization is a common pathway for related 2-(haloalkyl)pyridines and is often promoted by heat or the presence of a non-nucleophilic base to neutralize any generated HBr.

Furthermore, if the pyridine ring is first modified—for example, by introducing a nucleophilic substituent adjacent to the bromoethyl group—more complex cyclization pathways become accessible. Palladium-catalyzed reactions, such as the α-arylation of esters, can sometimes be followed by in situ cyclization steps to build polycyclic structures. nih.gov

C-C Bond Cleavage Processes

Comprehensive searches of scientific literature and chemical databases did not yield specific studies detailing the mechanistic aspects of C-C bond cleavage processes for this compound. While research exists on the bond cleavage of various pyridine derivatives and other aromatic compounds under diverse conditions, no dedicated research on the C-C bond fragmentation of this particular molecule has been found.

General principles of organic chemistry suggest that C-C bond cleavage in a molecule like this compound would require significant energy input or specific reagents to proceed. Potential, though unconfirmed, pathways for such a reaction could theoretically include:

Radical Reactions: High-energy conditions, such as pyrolysis or photolysis, could potentially induce homolytic cleavage of the C-C bond in the bromoethyl side chain.

Organometallic Reactions: Certain transition metal complexes are known to insert into and cleave C-C bonds, although this is a highly specific and often challenging transformation.

Oxidative Cleavage: Strong oxidizing agents could potentially cleave the ethyl side chain, although this would likely be non-selective and lead to a mixture of products.

Without experimental data or theoretical studies on this compound, any discussion of C-C bond cleavage mechanisms remains speculative. Further research would be necessary to determine if and under what conditions this compound undergoes such transformations and to elucidate the operative mechanisms.

Due to the lack of specific research findings, no data tables on the C-C bond cleavage of this compound can be provided.

Advanced Applications in Organic Synthesis and Chemical Sciences

Building Block for Complex Molecular Architectures

The utility of fluorinated pyridines and bromo-functionalized compounds as building blocks in constructing complex molecules is well-established. chemicalbook.com The fluorine atom can modulate the electronic properties and metabolic stability of a molecule, while the bromoethyl group provides a reactive handle for various chemical transformations. However, specific applications of 2-(2-bromoethyl)-5-fluoropyridine in this context are not documented in peer-reviewed literature.

Synthesis of Novel Heterocyclic Scaffolds and Derivatives

The synthesis of novel heterocyclic scaffolds, such as imidazopyridines and pyridotriazoles, often involves the reaction of a pyridine (B92270) derivative with a suitable cyclization partner. nih.govmdpi.comrsc.org The bromoethyl group of the target compound could theoretically be utilized in such cyclization reactions. For instance, reaction with an amine could lead to the formation of a piperidine (B6355638) or other nitrogen-containing heterocycles. Nevertheless, there are no specific published examples or detailed research findings where this compound is explicitly used as a starting material for the synthesis of new heterocyclic systems.

Construction of Chiral Derivatives and Enantioselective Synthesis

The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry, as the stereochemistry of a drug can profoundly influence its biological activity. Methods for the enantioselective synthesis of chiral amines and other stereochemically defined structures are numerous and varied. nih.govnih.gov A plausible route to chiral derivatives from this compound could involve the asymmetric reduction of a corresponding imine or the reaction with a chiral nucleophile. However, a thorough literature search did not yield any studies on the construction of chiral derivatives or the application of enantioselective synthesis methods starting from this compound.

Precursor in Medicinal Chemistry Research

Pyridine derivatives are ubiquitous in medicinal chemistry and are components of numerous approved drugs. nih.gov The introduction of fluorine is a common strategy in drug design to enhance properties such as metabolic stability and binding affinity. While the parent compound, 2-bromo-5-fluoropyridine (B41290), is used in the synthesis of mGluR5 antagonists for treating neuropathic pain, specific applications of the bromoethyl derivative are not reported. chemicalbook.com

Rational Design and Synthesis of Bioactive Compounds

Rational drug design relies on the strategic selection of building blocks to create molecules with specific biological activities. nih.govnih.gov For example, fluorinated pyridines have been incorporated into kinase inhibitors. nih.gov While one might hypothesize the use of this compound in designing novel bioactive compounds, there is no published evidence of its use in the rational design and synthesis of molecules with defined biological targets such as GPCRs or kinases.

Utilization in Drug Discovery Lead Optimization

Lead optimization is a critical phase in drug discovery where the properties of a promising compound are fine-tuned to improve its efficacy, selectivity, and pharmacokinetic profile. nih.gov The structural motifs within this compound could theoretically be of interest in this process. However, no case studies or research articles could be found that describe the use of this specific compound in a lead optimization campaign.

Development of Chemical Probes for Biological Systems

Chemical probes are essential tools for studying biological systems, often incorporating features like fluorophores or reactive groups for target identification. ljmu.ac.ukfrontiersin.orgnih.gov The fluorine atom in this compound could potentially serve as a reporter for ¹⁹F NMR studies, and the bromoethyl group could act as a reactive handle for covalent modification of biological targets. The synthesis of fluorinated PET tracers is also an active area of research. rsc.orgradiologykey.com Despite these potential applications, the development of chemical probes derived from this compound has not been described in the scientific literature.

Synthesis of Caspase-3 Inhibitors

Caspase-3 is a critical enzyme in the apoptotic pathway, making it a significant target for therapeutic intervention in diseases characterized by excessive cell death. The design of selective caspase-3 inhibitors often involves creating molecules that can covalently interact with the cysteine residue in the enzyme's active site. While direct studies detailing the use of this compound in the synthesis of caspase-3 inhibitors are not prominent in the available literature, its structure presents clear potential for such applications.

The key to this potential lies in the 2-bromoethyl group. This functional group can act as an electrophilic "warhead," capable of alkylating the thiol group of the active site cysteine, leading to irreversible inhibition. The general strategy for creating such inhibitors involves combining a recognition element that directs the molecule to the enzyme's active site with a reactive group for covalent bond formation.

The design of peptidomimetic caspase inhibitors has shown that modifying the peptide backbone can lead to enhanced selectivity and potency. For instance, replacing specific amino acid residues with non-natural bulky groups has been a successful strategy for achieving selectivity among different caspase enzymes. nih.gov The fluoropyridine core of this compound could serve as a novel, non-peptidic scaffold or a P-site binding element in such designs. Its incorporation could influence binding affinity and selectivity through specific interactions within the enzyme's binding pocket.

The synthesis of such an inhibitor would likely involve the coupling of the this compound moiety to a peptide or small molecule sequence recognized by caspase-3. The bromoethyl group provides a convenient handle for synthetic elaboration, allowing it to be incorporated into more complex molecular architectures designed for targeted enzyme inhibition.

Design of Compounds with Potential Antimicrobial and Anticancer Properties

The pyridine ring is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. arabjchem.org The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and cell permeability, making fluoropyridine derivatives attractive candidates for drug discovery. ekb.egijsat.org

Antimicrobial Properties:

The search for new antimicrobial agents is critical in the face of growing antibiotic resistance. Pyridine derivatives have been extensively investigated for this purpose. mdpi.com For example, novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives have been synthesized and shown to exhibit potent activity against various Gram-positive bacteria, including drug-resistant strains. nih.govnih.gov These compounds function by inhibiting the initial stages of bacterial protein synthesis. nih.gov

Although direct antimicrobial testing data for this compound is scarce, its structural components suggest potential. The fluoropyridine core could serve as the primary pharmacophore, while the bromoethyl group could be used to link it to other moieties to create hybrid molecules with enhanced activity or to act as an alkylating agent that could potentially disable key bacterial enzymes. For instance, the reaction of 5-bromo-2-fluorobenzaldehyde (B134332) with hydroxylamine (B1172632) yields an oxime that has been used to create metal complexes with antimicrobial activity. researchgate.net

Anticancer Properties:

Pyridine and its derivatives are a significant class of compounds in cancer research, with many demonstrating potent antitumor activities. arabjchem.orgekb.eg Fluorinated pyrimidines and nucleosides, such as 5-fluorouracil, are cornerstone chemotherapeutic agents. nih.gov More recent research has explored other fluorinated heterocycles. For example, fluorinated isatins and their derivatives have shown cytotoxicity against various cancer cell lines, associated with the induction of apoptosis. mdpi.com Similarly, fluorinated β-lactams have been developed as potent anticancer agents that target tubulin polymerization. mdpi.com

The potential of this compound in this area lies in its use as a scaffold. The fluoropyridine unit is a recognized pharmacophore in anticancer drug design. The bromoethyl side chain provides a reactive site for covalently modifying biological targets or for synthesizing more complex, non-covalent inhibitors. For example, various pyridine derivatives have been designed to inhibit key targets in cancer progression, such as receptor tyrosine kinases. ekb.eg

Table 1: Examples of Biologically Active Fluoropyridine and Pyridine Derivatives

| Compound Class | Biological Activity | Research Finding | Citation |

| 3-(5-Fluoropyridine-3-yl)-2-oxazolidinones | Antibacterial | Exhibited potent activity against Gram-positive bacteria, with some derivatives being more effective than the commercial antibiotic Linezolid. | nih.govnih.gov |

| Fluorinated Isatins | Anticancer | Demonstrated moderate to high cytotoxic activity against various tumor cell lines. | mdpi.com |

| Pyridine-based Dihydrazones | Anticancer | Showed promising activity against human endometrial cancer cell lines. | ekb.eg |

| Fluorinated β-Lactams | Anticancer | Acted as potent inhibitors of tubulin polymerization with significant antiproliferative activity in breast cancer cells. | mdpi.com |

Contributions to Materials Science and Technology

The unique electronic properties of the pyridine ring, particularly when substituted with electron-withdrawing groups like fluorine, make it a valuable component in the design of advanced materials for electronics and polymer science.

Organic Electronics Applications (e.g., OLEDs)

Organic Light-Emitting Diodes (OLEDs) are a major application for functional organic molecules. The performance of an OLED is highly dependent on the molecular structure of the materials used in its various layers, including the emissive, charge-transport, and blocking layers. nih.govutexas.edu

Pyridine-containing compounds are often used in OLEDs due to their electron-deficient nature, which facilitates electron transport. This property makes them suitable for use in electron-transport layers (ETLs) or as electron-accepting components in emissive materials. nih.gov Fluorination further enhances this electron-deficient character. For instance, naphthyridine derivatives, which consist of two fused pyridine rings, have been developed as highly efficient blue emitters for OLEDs, demonstrating the utility of the pyridine core in creating luminescent materials. researchgate.net

While this compound is not an emissive molecule itself, it serves as a potential precursor for more complex OLED materials. The fluoropyridine unit can be incorporated into larger conjugated systems to tune their electronic properties. The bromoethyl group acts as a reactive handle, allowing for the synthesis of target molecules through reactions like Suzuki or Stille coupling (after conversion to a suitable derivative), which are standard methods for building the complex architectures required for high-performance OLEDs. beilstein-journals.org This synthetic versatility allows for the rational design of materials with tailored properties for specific roles within an OLED device.

Polymer Science: Crosslinking Agents and Monomers

In polymer science, monomers with reactive functional groups are essential for creating polymers with specific architectures and properties. Crosslinking agents are molecules capable of forming bridges between polymer chains, creating networks with enhanced mechanical strength, thermal stability, and solvent resistance. google.com

The this compound molecule possesses features that make it a candidate for both a monomer and a crosslinking agent.

Monomer for Polymer Synthesis:

The bromoethyl group is a key feature for polymerization. For example, crosslinked microspheres of poly(2-bromoethyl methacrylate) have been synthesized where the bromoalkyl groups serve as initiation sites for atom transfer radical polymerization (ATRP), allowing for the growth of polymer brushes from the surface. itu.edu.tr Similarly, this compound could potentially undergo polymerization. The bromoethyl group can be converted into a polymerizable group (e.g., a vinyl or acrylate (B77674) group) or participate directly in polycondensation reactions via nucleophilic substitution. The resulting polymer would feature a fluoropyridine unit in each repeating segment, which would impart specific properties such as increased thermal stability and modified solubility. The incorporation of heterocyclic rings into polymer backbones is a known strategy for creating materials with high glass transition temperatures. rsc.org

Crosslinking Applications:

The difunctional nature of this compound (with reactive sites at the bromoethyl group and potentially on the pyridine ring under certain conditions) suggests its use as a crosslinking agent. The bromoethyl group can react with nucleophilic sites on existing polymer chains (e.g., amines, thiols, or carboxylates) to form covalent crosslinks. For instance, amines are widely used as crosslinking agents for polymers containing halogen groups. This process would transform linear polymers into a robust three-dimensional network.

Table 2: Potential Polymer Science Applications based on Functional Group Reactivity

| Application | Reactive Group | Polymerization / Crosslinking Mechanism | Potential Polymer Property | Citation (by analogy) |

| Monomer | Bromoethyl | Can be converted to a vinyl/acrylate for radical polymerization or used in polycondensation. | Thermal stability, specific solubility from the fluoropyridine unit. | itu.edu.trrsc.org |

| Initiator | Bromoethyl | Can initiate controlled radical polymerizations like ATRP. | Grafting of polymer brushes from surfaces or other polymer backbones. | itu.edu.tr |

| Crosslinking Agent | Bromoethyl | Nucleophilic substitution with functional groups on polymer chains. | Increased mechanical strength and thermal resistance of the polymer network. |

Future Research Perspectives and Emerging Methodologies

Development of Sustainable and Green Synthetic Routes

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For a compound like 2-(2-Bromoethyl)-5-fluoropyridine, future research is likely to focus on greener alternatives to traditional synthesis pathways, which may involve hazardous reagents and generate significant waste.

One promising area is the use of greener solvents and catalysts. For instance, the synthesis of related compounds has often relied on chlorinated solvents. Future methodologies could explore the use of ionic liquids or deep eutectic solvents, which are often less volatile and can be recycled. Furthermore, the development of solid-supported catalysts could simplify purification processes and reduce waste streams.

Exploration of Photocatalytic and Electrocatalytic Transformations

Photocatalysis and electrocatalysis represent cutting-edge areas of organic synthesis that offer mild and selective reaction conditions. These techniques could open up new avenues for the synthesis and functionalization of this compound.

Photocatalysis: Visible-light photocatalysis, in particular, has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. Future research could investigate the use of photoredox catalysts to mediate the coupling of this compound with various nucleophiles or to initiate radical-based transformations. This could provide access to a diverse range of derivatives under mild conditions, avoiding the need for high temperatures or harsh reagents.

Electrocatalysis: Electrosynthesis offers another sustainable approach by using electricity as a "reagent" to drive chemical reactions. For this compound, electrochemical methods could be explored for both its synthesis and subsequent transformations. For example, electroreductive coupling reactions could be developed to form new carbon-carbon bonds at the bromoethyl group. Conversely, electro-oxidative methods might be employed to functionalize the pyridine (B92270) ring.

Advanced Applications in Agrochemical Research

Pyridine-based structures are a cornerstone of many modern agrochemicals due to their favorable biological activity and metabolic profiles. The presence of a fluorine atom in this compound is particularly significant, as fluorine substitution can enhance the efficacy, selectivity, and metabolic stability of agrochemicals.

Future research in this area will likely focus on leveraging this compound as a key intermediate for the synthesis of novel pesticides and herbicides. The bromoethyl group provides a convenient handle for attaching the fluoropyridine moiety to other pharmacophores, allowing for the rapid generation of libraries of new compounds for biological screening. The versatility of this compound allows it to serve as a building block in the production of a variety of agrochemicals.

| Potential Agrochemical Application | Rationale |

| Fungicides | The pyridine ring is a common feature in many commercial fungicides. The introduction of a fluorine atom can enhance fungicidal activity. |

| Herbicides | Fluorinated compounds are known to exhibit herbicidal properties. The 5-fluoropyridine motif could be a key component of new herbicidal molecules. |

| Insecticides | The development of new insecticides with novel modes of action is crucial to combat resistance. The unique electronic properties of the fluoropyridine ring could be exploited to design new insecticidal compounds. |

Predictive Modeling and Machine Learning in Compound Design and Reaction Prediction

The integration of computational tools, particularly predictive modeling and machine learning (ML), is revolutionizing chemical research. These approaches can accelerate the discovery and development of new compounds and synthetic routes.

For this compound, machine learning models could be employed in several ways:

Reaction Prediction and Optimization: ML algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new reactions, including yields and side products. ucla.eduresearchgate.net This could be invaluable for optimizing the synthesis of this compound and for predicting its reactivity in subsequent transformations. ucla.eduresearchgate.net By analyzing vast amounts of reaction data, ML can identify trends that may not be apparent to human chemists, leading to the discovery of novel and more efficient synthetic methods. mit.edu

Compound Design: Machine learning models can be used to design new molecules with desired properties. For instance, a model could be trained to predict the biological activity of compounds containing the 5-fluoropyridin-2-ylethyl moiety. This would allow for the virtual screening of large libraries of potential agrochemicals, prioritizing the synthesis of the most promising candidates.

Mechanism Elucidation: Advanced ML models are being developed that can predict reaction mechanisms, including the movement of electrons during a reaction. arxiv.org This could provide a deeper understanding of the reactivity of this compound and aid in the rational design of new synthetic transformations.

The development of Δ-learning models, which use machine learning to correct lower-level quantum mechanical calculations, offers a path to obtaining highly accurate reaction energies at a fraction of the computational cost. rsc.org This approach could be applied to study the reaction mechanisms involving this compound in detail. rsc.org

| Machine Learning Application | Potential Impact on this compound Research |

| Reaction Yield Prediction | More efficient synthesis and functionalization of the target compound. ucla.eduresearchgate.net |

| Retrosynthesis Planning | Faster identification of potential synthetic routes. |

| De Novo Drug Design | Design of novel agrochemicals with improved properties. |

| Mechanism Prediction | Deeper understanding of reactivity and guidance for reaction discovery. arxiv.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。